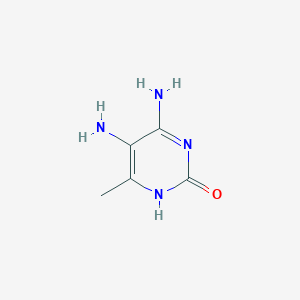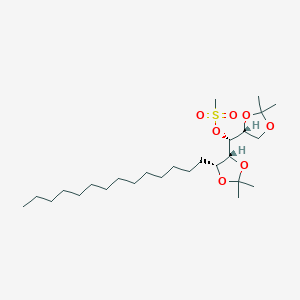
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Übersicht
Beschreibung
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol acts as a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor. It also has affinity for the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. The exact mechanism of action of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol is not fully understood, but it is believed to modulate the activity of the dopaminergic system in the brain.
Biochemische Und Physiologische Effekte
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has also been shown to decrease alcohol consumption in rodents and may be useful in the treatment of alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has several advantages for laboratory experiments. It is a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor, which allows for more specific targeting of the dopaminergic system. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol in laboratory experiments. It has limited solubility in water, which can make it difficult to administer. In addition, its effects may vary depending on the species and strain of animal used in the study.
Zukünftige Richtungen
There are several future directions for the study of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol. One area of interest is its potential use in the treatment of drug addiction and alcoholism. Further studies are needed to determine the optimal dose and treatment regimen for these conditions. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol may also be useful in the treatment of neurodegenerative diseases, but more research is needed to determine its efficacy and safety in human trials. In addition, further studies are needed to understand the exact mechanism of action of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol and its effects on the dopaminergic system.
Wissenschaftliche Forschungsanwendungen
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic properties. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has also been studied for its potential use in the treatment of drug addiction and alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431982 | |
| Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
CAS RN |
243640-19-9 | |
| Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

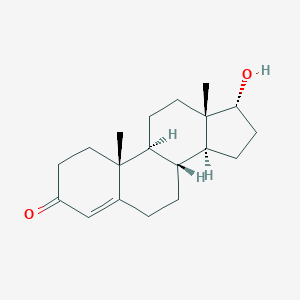
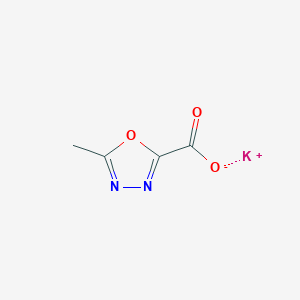

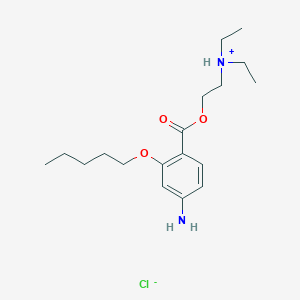
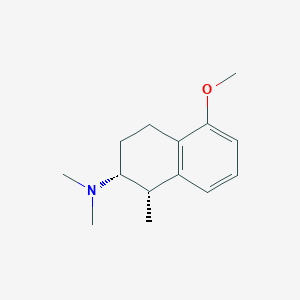
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)





